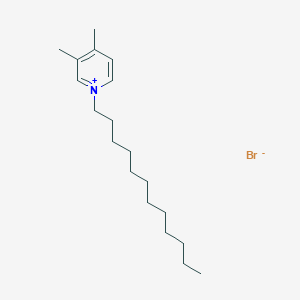
3,4-Dimethyl-1-(6-methylpyridin-2-yl)-1H-pyrrole-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dimethyl-1-(6-methylpyridin-2-yl)-1H-pyrrole-2,5-dione is an organic compound with a complex structure that includes a pyrrole ring and a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-1-(6-methylpyridin-2-yl)-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common method includes the condensation of 6-methyl-2-pyridinecarboxaldehyde with 3,4-dimethylpyrrole-2,5-dione under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
3,4-Dimethyl-1-(6-methylpyridin-2-yl)-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole and pyridine derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the pyrrole and pyridine rings.
Substitution: Electrophilic substitution reactions can occur at the methyl groups or the nitrogen atoms in the pyrrole and pyridine rings. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), sulfonating agents (SO3)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2,5-dione derivatives, while reduction can produce fully hydrogenated pyrrole and pyridine compounds.
科学研究应用
3,4-Dimethyl-1-(6-methylpyridin-2-yl)-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound can be used in the study of enzyme interactions and as a probe for investigating biological pathways.
Industry: It can be used in the production of specialty chemicals and materials, including dyes and polymers.
作用机制
The mechanism by which 3,4-Dimethyl-1-(6-methylpyridin-2-yl)-1H-pyrrole-2,5-dione exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- 3,4-Dimethylpyrrole-2,5-dione
- 6-Methyl-2-pyridinecarboxaldehyde
- 1-(6-Methylpyridin-2-yl)-1H-pyrrole-2,5-dione
Uniqueness
3,4-Dimethyl-1-(6-methylpyridin-2-yl)-1H-pyrrole-2,5-dione is unique due to the combination of its pyrrole and pyridine rings, which confer distinct chemical properties. This combination allows for a wide range of chemical reactions and applications that may not be possible with simpler compounds.
属性
CAS 编号 |
61321-91-3 |
|---|---|
分子式 |
C12H12N2O2 |
分子量 |
216.24 g/mol |
IUPAC 名称 |
3,4-dimethyl-1-(6-methylpyridin-2-yl)pyrrole-2,5-dione |
InChI |
InChI=1S/C12H12N2O2/c1-7-5-4-6-10(13-7)14-11(15)8(2)9(3)12(14)16/h4-6H,1-3H3 |
InChI 键 |
KJTVWIRMSVLQDN-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=CC=C1)N2C(=O)C(=C(C2=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Dimethyl(nonyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14586948.png)
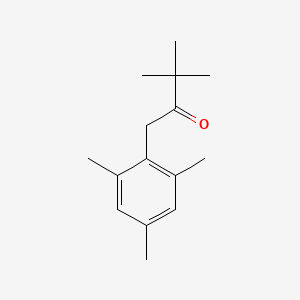
![4-Bromo-2-[(octylsulfanyl)methyl]phenol](/img/structure/B14586955.png)
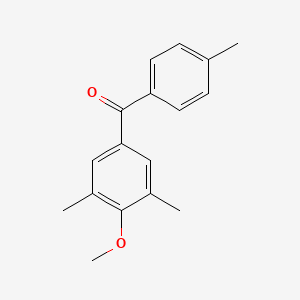
![Benzyl [4-(2,2-dimethyl-1,3-dioxolan-4-yl)-3-(propan-2-ylamino)butyl] phosphite](/img/structure/B14586972.png)
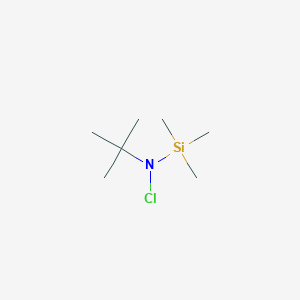

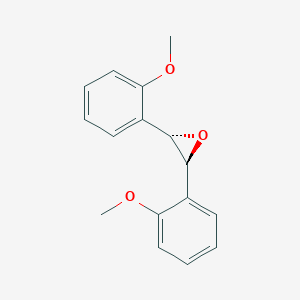

![Ethyl 2-[(diphenoxyphosphoryl)amino]-3-methylpent-2-enoate](/img/structure/B14587000.png)
![3-[2-(2,4,6-Trianilinopyrimidin-5-yl)hydrazinylidene]naphthalen-2(3H)-one](/img/structure/B14587020.png)

![{3-[Bis(2-cyanoethyl)amino]prop-2-en-1-ylidene}propanedinitrile](/img/structure/B14587041.png)
